molecular formula C11H6F3NO2 B1314842 3-(Trifluoromethyl)quinoline-2-carboxylic acid CAS No. 588702-64-1

3-(Trifluoromethyl)quinoline-2-carboxylic acid

Cat. No.: B1314842
CAS No.: 588702-64-1
M. Wt: 241.17 g/mol
InChI Key: CVSCZIGOYYGAGL-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)quinoline-2-carboxylic acid is a heterocyclic aromatic compound that contains a quinoline core substituted with a trifluoromethyl group at the 3-position and a carboxylic acid group at the 2-position

Scientific Research Applications

3-(Trifluoromethyl)quinoline-2-carboxylic acid has a wide range of applications in scientific research:

Safety and Hazards

The safety information for “3-(Trifluoromethyl)quinoline-2-carboxylic acid” indicates that it is associated with some hazards. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The future directions for “3-(Trifluoromethyl)quinoline-2-carboxylic acid” could involve further exploration of its potential applications in medicinal chemistry. Given its role as a vital scaffold for leads in drug discovery , there is significant interest in the synthesis of more complex biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)quinoline-2-carboxylic acid typically involves multi-step processes starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with trifluoromethyl-substituted reagents under acidic or basic conditions. For example, the Pfitzinger reaction, which involves the condensation of isatin with aniline derivatives, can be adapted to introduce the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)quinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)quinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to hydrophobic pockets in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)quinoline-3-carboxylic acid
  • 3-(Trifluoromethyl)quinoxaline-2-carboxylic acid
  • 4-Chloro-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester

Uniqueness

3-(Trifluoromethyl)quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of novel compounds with tailored biological and chemical properties .

Properties

IUPAC Name

3-(trifluoromethyl)quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)7-5-6-3-1-2-4-8(6)15-9(7)10(16)17/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSCZIGOYYGAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80476007
Record name 3-(Trifluoromethyl)quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588702-64-1
Record name 3-(Trifluoromethyl)quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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